Ethyl 2-cyano-3-(3-furyl)acrylate
Description
Historical Development of Cyanoacrylate Chemistry
Cyanoacrylates emerged from serendipitous discoveries in the mid-20th century. In 1942, researchers at B.F. Goodrich identified cyanoacrylates during efforts to develop clear plastic gun sights for military use, though their adhesive properties were initially deemed problematic. The compound’s potential was rediscovered in 1951 by Harry Coover and Fred Joyner at Eastman Kodak, leading to the commercialization of ethyl cyanoacrylate as "Eastman 910" in 1958.
The introduction of furyl substituents into cyanoacrylates arose from later explorations into modifying monomer reactivity and polymer properties. Early work on furan-containing cyanoacrylates, such as ethyl 2-cyano-3-(2-furyl)acrylate, demonstrated enhanced electronic properties due to the furan ring’s conjugation effects. These studies laid the groundwork for derivatives like ethyl 2-cyano-3-(3-furyl)acrylate, though the 3-furyl isomer remains less extensively documented compared to its 2-furyl counterpart.
Classification and Nomenclature of Furyl-Substituted Cyanoacrylates
This compound belongs to the class of α-cyano-β-arylacrylates, characterized by the general structure R¹OCOC(CN)=C(R²) , where R¹ is an ethyl group and R² is a 3-furyl substituent. Its IUPAC name is ethyl (E)-2-cyano-3-(furan-3-yl)prop-2-enoate, reflecting the ester (–COOEt), cyano (–CN), and furyl groups.
Structural Classification:
- Core scaffold : Cyanoacrylate (2-cyano-2-propenoic acid ester).
- Substituents :
- Ethyl ester at C1.
- 3-Furyl group at C3.
The 3-furyl substitution distinguishes it from more common 2-furyl analogs, altering electronic delocalization and steric interactions. This positional isomerism impacts polymerization kinetics and material properties, as seen in comparative studies of furyl-substituted monomers.
Significance in Organic Chemistry Research
This compound is notable for:
- Enhanced Reactivity : The electron-withdrawing cyano and ester groups activate the α,β-unsaturated system for nucleophilic attacks, while the 3-furyl group introduces steric and electronic modulation.
- Polymer Science Applications : Its radical and anionic polymerization pathways enable tailored polymer architectures, useful in adhesives and nanomaterials.
- Synthetic Versatility : Serves as a precursor for heterocyclic compounds, such as polysubstituted furans, via cyclization reactions.
For example, Luo et al. demonstrated its utility in synthesizing diethyl 5-amino-3-arylfuran-2,4-dicarboxylates through DBU-mediated cyclization (Table 1).
Table 1: Synthetic Yields of Furancarboxylates from Ethyl 3-Aryl-2-cyanoacrylates
| Entry | Substituent (R) | Yield (%) |
|---|---|---|
| 1 | 4-Me | 53 |
| 2 | 4-MeO | 57 |
| 3 | 3-Cl | 55 |
| 4 | 3-Thienyl | 51 |
Current Research Landscape and Knowledge Gaps
Recent advances focus on:
- Controlled Polymerization : RAFT (Reversible Addition-Fragmentation Chain Transfer) techniques enable precise molecular weight control for poly(cyanoacrylates).
- Hybrid Materials : Incorporating 3-furyl groups into copolymers improves thermal stability and adhesion on low-surface-energy substrates.
- Catalytic Applications : Zwitterionic intermediates derived from this compound facilitate asymmetric synthesis.
Key Knowledge Gaps :
- Isomer-Specific Studies : Limited data compare 2- vs. 3-furyl substitutions in cyanoacrylates.
- Degradation Mechanisms : The hydrolytic stability of 3-furyl derivatives under physiological conditions remains unexplored.
- Scalable Synthesis : Current methods rely on Knoevenagel condensations (Figure 1), but yields for 3-furyl analogs are suboptimal.
Figure 1: Synthesis via Knoevenagel Condensation
$$ \text{ROCOC(CN)=CH}_2 + \text{Furan-3-carbaldehyde} \xrightarrow{\text{Base}} \text{this compound} $$
RO = ethyl; Reaction conditions: Piperidine, ethanol, reflux.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(furan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(12)9(6-11)5-8-3-4-13-7-8/h3-5,7H,2H2,1H3/b9-5- |
InChI Key |
PKUQHBIPNWVDSV-UITAMQMPSA-N |
SMILES |
CCOC(=O)C(=CC1=COC=C1)C#N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=COC=C1)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=COC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Observations :
- Electronic Effects : The 3-furyl group provides moderate electron donation compared to electron-withdrawing CF₃ (in trifluoromethylphenyl derivatives) or electron-rich thiophene .
- Planarity : All analogs exhibit planar backbones, but substituents like naphthyl or CF₃ induce steric or electronic distortions .
- Supramolecular Interactions : Furan and thiophene derivatives form distinct π-stacking motifs, while CF₃-substituted compounds rely on halogen bonding .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Melting Points : CF₃-substituted derivatives exhibit higher melting points due to stronger intermolecular forces .
- Solubility : Thiophene analogs show better solubility in organic solvents than furan derivatives .
- Stability : CF₃-substituted compounds require anhydrous handling due to hygroscopicity, while furan derivatives are air-stable .
Research Findings and Trends
Crystallography: this compound crystallizes in the monoclinic space group P2₁/c, with intermolecular C–H···O and π–π interactions stabilizing the lattice . Thiophene analogs display polymorphic behavior, with disordered ethoxy groups in certain crystal forms .
DFT Studies : Computational analyses reveal that furan derivatives exhibit lower HOMO-LUMO gaps (~4.5 eV) compared to thiophene analogs (~4.2 eV), correlating with enhanced charge-transfer properties .
Safety Profiles : CF₃-substituted acrylates require stringent handling (e.g., PPE for skin/eye protection) due to acute toxicity risks, unlike furan derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
